molecular formula C21H26N2O4S2 B12187158 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12187158
M. Wt: 434.6 g/mol
InChI Key: HZKGJOFQEPQYBA-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that features a piperidine ring, a thiazolidinone ring, and various functional groups

Properties

Molecular Formula

C21H26N2O4S2

Molecular Weight

434.6 g/mol

IUPAC Name

(5Z)-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H26N2O4S2/c1-27-17-8-3-2-6-15(17)14-18-20(26)23(21(28)29-18)12-9-19(25)22-11-5-4-7-16(22)10-13-24/h2-3,6,8,14,16,24H,4-5,7,9-13H2,1H3/b18-14-

InChI Key

HZKGJOFQEPQYBA-JXAWBTAJSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCC3CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of piperidine derivatives with thiazolidinone precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques like chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative featuring a thiazolidine ring, a piperidine moiety, and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 402.57 g/mol. This compound is of interest in medicinal chemistry because of its potential therapeutic applications.

Structural Features and Synthesis
The structural complexity of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one arises from the combination of piperidine and methoxyphenyl groups, which may lead to enhanced biological activity compared to simpler thiazolidinones. The synthesis of this compound can be achieved through multi-step synthetic pathways.

Potential Biological Activities
Research suggests that 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one may exhibit various biological activities. Interaction studies could focus on its binding affinity to biological targets.

Related Compounds and Activities
Several compounds share structural features with 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(3-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one. The table below shows some examples of related compounds, their structural features, and biological activities:

Compound NameStructure FeaturesBiological Activity
5-Methylthiazolidine-2,4-dioneThiazolidine coreAntidiabetic effects
4-Thiazolidinone derivativesVarying substituents on thiazolidineAntimicrobial properties
2-Thioxo-1,3-thiazolidin-4-oneBasic thiazolidine structureAnticancer activity

Mechanism of Action

The mechanism of action of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiazolidinone derivatives, such as:

Uniqueness

The uniqueness of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

The compound 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, synthesis, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C20H23N2O4SC_{20}H_{23}N_{2}O_{4}S with a molecular weight of approximately 403.57 g/mol. The structure features a thiazolidine ring, a piperidyl moiety, and a methoxyphenyl group, contributing to its diverse biological activities.

PropertyValue
Molecular FormulaC20H23N2O4SC_{20}H_{23}N_{2}O_{4}S
Molecular Weight403.57 g/mol
IUPAC Name3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The thiazolidinone structure allows for selective binding to these targets, modulating their activity and leading to various therapeutic effects.

Biological Activities

Research indicates that 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one exhibits several notable biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess significant anticancer properties. For example, it has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
    • Case Study : A study involving MCF-7 breast cancer cells demonstrated that the compound significantly reduced cell viability with an IC50 value of approximately 30 µg/mL, indicating its potential as an anticancer agent .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. It may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response.
    • Research Findings : In vitro assays showed that derivatives of thiazolidinones can inhibit COX activity, which is crucial for the synthesis of pro-inflammatory mediators .
  • Antioxidant Activity : The presence of the thioxo group may contribute to antioxidant effects by scavenging free radicals and reducing oxidative stress.
    • Experimental Evidence : Studies have reported that thiazolidinone derivatives exhibit significant antioxidant activity in various assays, suggesting potential applications in oxidative stress-related conditions .

Synthesis

The synthesis of 3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one involves multi-step synthetic pathways that typically include:

  • Preparation of Piperidyl Moiety : Cyclization reactions involving 1,2-diamine derivatives.
  • Formation of Thiazolidine Ring : Reaction of thiols with carbonyl compounds under acidic conditions.

These synthetic routes are crucial for obtaining the desired compound with high purity and yield.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.